N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetically designed organic compound with a unique structure that bridges various functional groups. This compound's diverse applications in fields such as medicinal chemistry and materials science highlight its significance.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrrolopyridine derivatives, it may influence pathways related to cell signaling, apoptosis, or other cellular processes .
Pharmacokinetics
Its solubility in dmso and methanol suggests it may be well-absorbed in the body . Its molecular weight (238.24 g/mol) is within the range that generally allows for good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis begins with the preparation of the pyrrolopyridine ring, followed by the introduction of the furan and carboxamide groups. Standard organic reactions like Friedel-Crafts acylation, nucleophilic substitution, and amidation are employed. Reaction conditions often involve the use of specific catalysts like Lewis acids or bases, precise temperature control, and solvent systems optimized to facilitate each reaction step.
Industrial Production Methods
Industrial-scale production might involve continuous flow chemistry techniques to enhance yield and reduce reaction times. Optimization of parameters like solvent choice, reaction temperature, and pressure is critical. Moreover, the use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is becoming increasingly significant.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is reactive towards a variety of chemical transformations:
Oxidation: : Can be oxidized to form higher oxidation state products using agents like potassium permanganate or chromium trioxide.
Reduction: : Undergoes reduction with hydrogen gas over a palladium catalyst to form reduced derivatives.
Substitution: : Subject to nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: : Halogenated reagents, strong nucleophiles like organolithium or Grignard reagents.
Major Products Formed
Depending on the type of reaction, products may include oxidized derivatives, reduced compounds, or substituted carboxamides. The specific functional groups formed are dictated by the reagents and reaction conditions employed.
Scientific Research Applications
Chemistry
This compound finds use in organic synthesis as a building block for complex molecules, serving as a precursor for heterocyclic compounds. Its unique structure makes it valuable in developing novel pharmaceuticals.
Biology
In biological research, it is utilized in studying enzyme interactions and as a probe in biochemical assays. Its reactivity allows it to form covalent bonds with active sites, aiding in the elucidation of enzymatic mechanisms.
Medicine
Medically, the compound's derivatives may exhibit pharmacological properties such as anti-inflammatory or anti-cancer activity. Its potential in drug design and development is under investigation.
Industry
In industry, it may be used in the manufacture of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide.
Pyrrolopyridine derivatives.
Furan carboxamides.
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various applications, from pharmaceuticals to materials science.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-9-8-12(10(2)23-9)14(20)18-6-7-19-15(21)11-4-3-5-17-13(11)16(19)22/h3-5,8H,6-7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCLFKTPKVZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.